

# Application Notes and Protocols for Preparing JAK Kinase-IN-1 Stock Solution

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## Compound of Interest

Compound Name: JAK kinase-IN-1

Cat. No.: B12377172

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This document provides detailed application notes and protocols for the preparation of a stock solution of **JAK kinase-IN-1**, a potent inhibitor of the Janus kinase (JAK) family. These guidelines are intended to ensure accurate and reproducible experimental results.

## Introduction to JAK Kinase-IN-1

**JAK kinase-IN-1** is a small molecule inhibitor targeting the JAK family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors to the nucleus, regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2][3] Dysregulation of the JAK-STAT pathway is implicated in numerous diseases, including inflammatory conditions and cancers.[4][5] **JAK kinase-IN-1** exhibits inhibitory activity against TYK2, JAK1, JAK2, and JAK3 with IC50 values of 4.2 nM, 32 nM, 27 nM, and 3473 nM, respectively.[6][7]

## Quantitative Data Summary

The following table summarizes the key quantitative data for **JAK kinase-IN-1**.

Property	Value	Reference
Molecular Formula	C17H19F2N7OS	[7]
Molecular Weight	407.44 g/mol	[7]
CAS Number	2698389-43-2	[7]
Appearance	Solid	[8]
Purity	≥98% (HPLC)	[8]
IC50 Values	TYK2: 4.2 nM, JAK1: 32 nM, JAK2: 27 nM, JAK3: 3473 nM	[6][7]
Solubility (in vitro)	DMSO: ≥ 10 mM	[7]
DMSO: 66.67 mg/mL (175.24 mM)	[9]	
Ethanol: Insoluble	[10]	
Water: Insoluble	[10][11]	

Note: The solubility of **JAK kinase-IN-1** in DMSO can be affected by the presence of moisture. It is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[9][11]

## Experimental Protocols

### Materials and Equipment

- **JAK kinase-IN-1** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber microcentrifuge tubes or vials
- Calibrated precision balance
- Vortex mixer

- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

## Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **JAK kinase-IN-1** in DMSO.

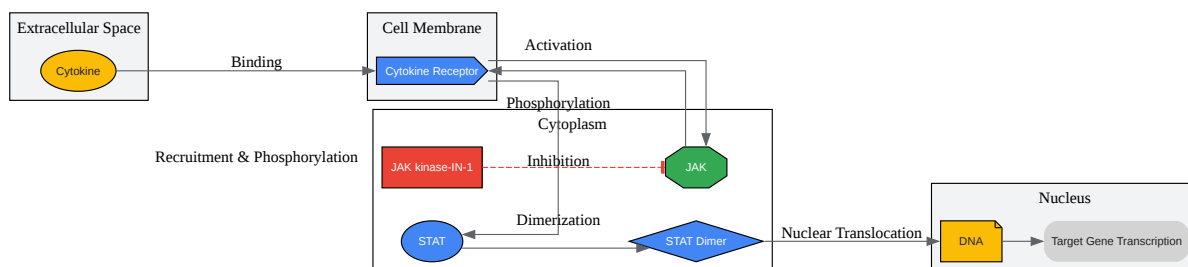
- Acclimatization: Allow the vial of **JAK kinase-IN-1** powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Weighing: Carefully weigh the desired amount of **JAK kinase-IN-1** powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.074 mg of the compound.
  - Calculation:
    - $\text{Volume (L)} \times \text{Concentration (mol/L)} = \text{Moles}$
    - $0.001 \text{ L} \times 0.010 \text{ mol/L} = 0.00001 \text{ mol}$
    - $\text{Moles} \times \text{Molecular Weight (g/mol)} = \text{Mass (g)}$
    - $0.00001 \text{ mol} \times 407.44 \text{ g/mol} = 0.004074 \text{ g} = 4.074 \text{ mg}$
- Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For 4.074 mg, add 1 mL of DMSO to achieve a 10 mM concentration.
- Mixing: Cap the tube or vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.<sup>[9][12]</sup>

- Long-term storage: Store the aliquots at -80°C for up to 6 months.[9][12]
- Short-term storage: For frequent use, aliquots can be stored at -20°C for up to 1 month.[9][12]

## Visualization of Pathways and Workflows

### JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by **JAK kinase-IN-1**. Cytokine binding to its receptor induces receptor dimerization and the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.[1][13][14] **JAK kinase-IN-1** exerts its effect by inhibiting the kinase activity of JAKs.

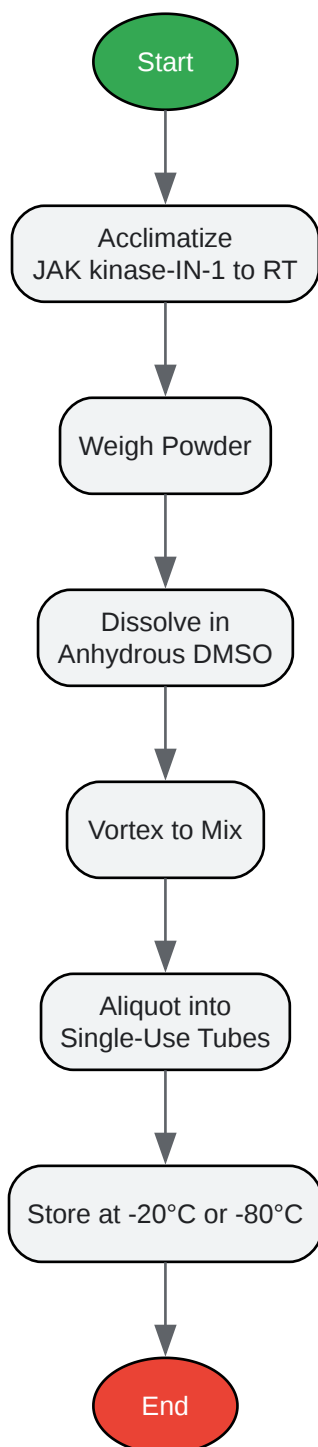


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Caption: The JAK-STAT signaling pathway and the inhibitory action of **JAK kinase-IN-1**.

## Experimental Workflow for Stock Solution Preparation

The diagram below outlines the sequential steps for the preparation of a **JAK kinase-IN-1** stock solution.



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